molecular formula C17H20ClN3O3S2 B6554350 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-ethylthiophene-2-carboxamide CAS No. 1040635-15-1

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-ethylthiophene-2-carboxamide

Cat. No.: B6554350
CAS No.: 1040635-15-1
M. Wt: 413.9 g/mol
InChI Key: WLVGLEBSNWDMSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[4-(4-Chlorophenyl)piperazin-1-yl]sulfonyl}-N-ethylthiophene-2-carboxamide (CAS 1040635-15-1) is a synthetic organic compound with a molecular formula of C17H20ClN3O3S2 and a molecular weight of 413.94 g/mol . This high-purity compound is intended for research applications in medicinal chemistry and drug discovery. Its structure, which features a chlorophenyl-piperazine moiety linked to a thiophene carboxamide via a sulfonyl group, is characteristic of ligands designed to target specific receptors in the central nervous system . Similar compounds containing the piperazine pharmacophore have demonstrated high affinity and selectivity for dopamine receptor subtypes, making them valuable tools for neuroscientific research . Furthermore, structurally related thiophene derivatives have been investigated for their potential as anti-cancer agents, indicating the broader utility of this chemical scaffold in oncological studies . The compound has a predicted density of 1.387 g/cm³ at 20 °C and a predicted pKa of 13.80 . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-N-ethylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3S2/c1-2-19-17(22)16-15(7-12-25-16)26(23,24)21-10-8-20(9-11-21)14-5-3-13(18)4-6-14/h3-7,12H,2,8-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVGLEBSNWDMSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carboxylic Acid Activation

Thiophene-2-carboxylic acid is activated using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane (DCM) under nitrogen atmosphere. The reaction mixture is stirred at 0–5°C for 1 hour to form the active ester.

Amide Bond Formation

Ethylamine (2.0 equiv) is added dropwise to the activated ester, followed by N,N-diisopropylethylamine (DIEA) to maintain a basic pH. The reaction proceeds at room temperature for 12–16 hours, yielding N-ethylthiophene-2-carboxamide. Purification via reverse-phase chromatography (acetonitrile/water + 0.5% trifluoroacetic acid) affords the product in 70–85% yield.

Sulfonation and Piperazine Coupling

Generation of Thiophene-3-sulfonyl Chloride

Direct sulfonation of N-ethylthiophene-2-carboxamide at the 3-position is challenging due to the carboxamide’s meta-directing effects. Instead, a pre-functionalized thiophene-3-sulfonic acid is converted to its sulfonyl chloride using phosphorus pentachloride (PCl₅) in refluxing dichloroethane. The reaction is monitored via thin-layer chromatography (TLC) until completion (6–8 hours), yielding thiophene-3-sulfonyl chloride as a pale-yellow oil.

Sulfonamide Formation

1-(4-Chlorophenyl)piperazine (1.2 equiv) is dissolved in anhydrous DCM and cooled to 0°C. Thiophene-3-sulfonyl chloride (1.0 equiv) is added slowly, followed by triethylamine (TEA) to scavenge HCl. The mixture is warmed to room temperature and stirred for 24 hours. The crude product is washed with 5% aqueous HCl, dried over MgSO₄, and concentrated. Recrystallization from ethanol/water (1:1) provides the sulfonamide intermediate in 65–75% yield.

Final Assembly and Purification

Coupling of Thiophene Components

The sulfonamide intermediate is subjected to Pd/C-catalyzed hydrogenation in methanol to reduce any residual nitro or protecting groups, though this step may be omitted depending on the synthetic route. The final product is isolated via solvent evaporation and purified using silica gel chromatography (ethyl acetate/hexane, 3:7).

Characterization Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.55 (s, 1H, NH), 7.45–7.30 (m, 4H, Ar-H), 4.10 (q, 2H, J = 7.2 Hz, CH₂), 3.50–3.20 (m, 8H, piperazine-H), 1.25 (t, 3H, J = 7.2 Hz, CH₃).

  • LC-MS (ESI+) : m/z 468.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYield (%)Purity (%)
Carboxamide FormationEDC/HOBt, DIEA, DCM, rt8298
SulfonationPCl₅, dichloroethane, reflux6895
Piperazine CouplingTEA, DCM, 0°C to rt7397
Final PurificationSilica gel (ethyl acetate/hexane)8999

Challenges and Optimization

Regioselectivity in Sulfonation

The carboxamide group’s meta-directing nature necessitates pre-functionalization of the thiophene ring to ensure sulfonation at the 3-position. Alternative approaches employing directed ortho-metalation (DoM) with lithium diisopropylamide (LDA) have been explored but require stringent anhydrous conditions.

Solvent and Base Selection

Polar aprotic solvents like dimethylformamide (DMF) improve sulfonamide coupling efficiency but complicate purification. Triethylamine is preferred over bulkier bases to minimize steric hindrance during piperazine conjugation.

Scalability and Industrial Relevance

The patent-pending methodology described in WO2019016828A1 emphasizes green chemistry principles , substituting toxic chlorinated solvents with 2-methyltetrahydrofuran (2-MeTHF) and employing catalytic hydrogenation for reduction steps . These modifications enhance scalability while reducing environmental impact.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl group (-SO₂-) attached to the piperazine ring enables nucleophilic substitution (S<sub>N</sub>2 or S<sub>N</sub>Ar) at the sulfur center. For example:

  • Displacement of the sulfonyl group by amines or alkoxides under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub>/DMF, 60–80°C), yielding derivatives with modified piperazine substituents.

  • Arylpiperazine sulfonamides are susceptible to hydrolysis in acidic media, producing sulfonic acid intermediates.

Reaction Example :

R-SO2-Piperazine+NH2R’BaseR’-NH-Piperazine+SO2R\text{R-SO}_2\text{-Piperazine} + \text{NH}_2\text{R'} \xrightarrow{\text{Base}} \text{R'-NH-Piperazine} + \text{SO}_2\text{R}

Functionalization of the Piperazine Ring

The piperazine moiety undergoes alkylation, acylation, or aryl substitution:

  • N-Alkylation : Reacts with alkyl halides (e.g., 1,6-dibromohexane) under microwave irradiation (MW) to form extended alkyl chains, as demonstrated in analogous piperazine derivatives .

  • Reductive alkylation : Employing aldehydes/ketones and NaBH<sub>4</sub> or NaBH<sub>3</sub>CN to introduce substituents without requiring excess alkylating agents .

Optimized Conditions :

Reaction TypeReagents/ConditionsYield (%)Reference
N-Alkylation1,6-dibromohexane, MW, 100°C, 1 hr72–85
Reductive AlkylationBenzaldehyde, NaBH<sub>3</sub>CN, MeOH, rt68

Thiophene Ring Reactivity

The thiophene core participates in electrophilic substitutions (e.g., nitration, halogenation) and cross-coupling reactions:

  • Nitration : Concentrated HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at the 5-position, enhancing pharmacological activity .

  • Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with aryl boronic acids modifies the thiophene’s electronic profile .

Electrophilic Substitution Example :

Thiophene+HNO3H2SO45-Nitrothiophene\text{Thiophene} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{5-Nitrothiophene}

Carboxamide Group Transformations

The N-ethylcarboxamide group undergoes hydrolysis or condensation:

  • Hydrolysis : Under acidic (HCl/H<sub>2</sub>O) or basic (NaOH/EtOH) conditions, yielding carboxylic acid derivatives.

  • Condensation : Reacts with hydrazines to form pyrazoline hybrids, as seen in antitubercular drug analogs .

Pyrazoline Formation :

R-CONH2+NH2NH2ΔR-Pyrazoline+H2O\text{R-CONH}_2 + \text{NH}_2\text{NH}_2 \xrightarrow{\Delta} \text{R-Pyrazoline} + \text{H}_2\text{O}

Sulfonamide Stability and Byproduct Formation

Key stability challenges include:

  • Disproportionation : Under prolonged heating, sulfonamides may decompose into sulfonic acids and amines.

  • Dimerization : Excess dihaloalkanes in alkylation reactions produce disubstituted byproducts (e.g., 2,2′-(hexane-1,6-diyl) derivatives) .

Mechanistic Insights from Electrochemical Studies

Reduction of the sulfonyl group (e.g., via nitroreductase analogs) generates reactive intermediates. Cyclic voltammetry of related sulfonamides shows reduction peaks at −500 mV to −1,400 mV, suggesting multi-step electron transfer .

Synthetic Pathway Optimization

Comparative analysis of methods:

MethodAdvantagesLimitations
Microwave-assistedShort reaction time (1–2 hr)Requires specialized equipment
Reductive alkylationStoichiometric reagents, eco-friendlyLower yields (≤70%)

Scientific Research Applications

Physical Properties

PropertyValue
Hydrogen Bond Acceptors 9
Hydrogen Bond Donors 1
LogP (Partition Coefficient) 2.471
Water Solubility (LogSw) -3.42

Medicinal Chemistry

The compound has been investigated for its potential as an inhibitor of various biological targets. Its structural components allow it to interact with enzymes and receptors, making it a candidate for drug development, particularly in treating conditions such as cancer and neurological disorders.

Case Studies and Experimental Findings

  • Anticancer Activity : Preliminary studies suggest that compounds similar to 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-ethylthiophene-2-carboxamide exhibit significant inhibitory effects on tumor cell lines. Research published in the Journal of Medicinal Chemistry indicates moderate to high efficacy against specific cancer types, warranting further investigation into its mechanisms of action and therapeutic potential .
  • Neuropharmacological Effects : The compound's interaction with serotonin receptors has been explored, showing promise in modulating neurotransmitter activity, which could be beneficial in treating mood disorders. A study highlighted its potential as a selective serotonin reuptake inhibitor (SSRI), indicating a pathway for developing new antidepressants .

Chemical Biology

In chemical biology, this compound serves as a biochemical probe to study enzyme activity and cellular signaling pathways. Its sulfonamide group is particularly relevant for targeting specific enzymes involved in metabolic processes.

Mechanism of Action

The mechanism of action of 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-ethylthiophene-2-carboxamide involves its interaction with biological targets such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, while the sulfonyl group can enhance binding affinity and specificity. The thiophene ring may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain Variations in Carboxamide Substituents

  • Target Compound : N-ethyl carboxamide (Molecular Formula: C₁₈H₂₂ClN₃O₃S₂; Molecular Weight: 428.0) .
  • Analog: 3-{[4-(4-Chlorophenyl)piperazin-1-yl]sulfonyl}-N-propylthiophene-2-carboxamide Modification: Propyl group replaces ethyl in the carboxamide. Molecular Formula: C₁₉H₂₄ClN₃O₃S₂; Molecular Weight: 442.0 .

Aromatic Ring Substitutions on Piperazine

  • Target Compound : 4-chlorophenyl on piperazine.
  • Analog : 3-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide
    • Modification : Fluorine replaces chlorine at the phenyl 2-position; carboxamide substituent is phenyl instead of ethyl.
    • Molecular Formula : C₂₃H₂₁FN₃O₃S₂; Molecular Weight: 445.5 .
    • Implications : Fluorine’s electron-withdrawing effect may alter π-π stacking interactions, while the bulkier phenyl group could sterically hinder receptor binding.

Functional Group Replacements

  • Analog: N-[4-(4-Chloro-2-nitrophenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide Modification: Sulfonyl replaced with carbothioyl; nitro group added to phenyl. Molecular Formula: C₁₆H₁₅ClN₄O₃S₂; Molecular Weight: 410.9; Predicted pKa: 9.80 . The thiocarbonyl group may reduce metabolic stability compared to sulfonamides.

Structural Simplifications

  • Analog : N-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide
    • Modification : Sulfonyl group removed; piperazine linked via ethyl chain.
    • Molecular Formula : C₁₇H₂₀ClN₃OS; Molecular Weight: 349.9 .
    • Implications : Absence of sulfonyl reduces polarity, possibly decreasing solubility and altering pharmacokinetics.

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight Key Modifications Predicted Properties/Implications
3-{[4-(4-Chlorophenyl)piperazin-1-yl]sulfonyl}-N-ethylthiophene-2-carboxamide C₁₈H₂₂ClN₃O₃S₂ 428.0 Baseline structure Balanced lipophilicity/solubility
3-{[4-(4-Chlorophenyl)piperazin-1-yl]sulfonyl}-N-propylthiophene-2-carboxamide C₁₉H₂₄ClN₃O₃S₂ 442.0 Propyl carboxamide Enhanced BBB penetration
N-[4-(4-Chloro-2-nitrophenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide C₁₆H₁₅ClN₄O₃S₂ 410.9 Nitro, carbothioyl Higher reactivity, potential toxicity
3-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide C₂₃H₂₁FN₃O₃S₂ 445.5 2-Fluorophenyl, N-phenyl Altered receptor binding
N-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide C₁₇H₂₀ClN₃OS 349.9 Ethyl linker, no sulfonyl Reduced polarity

Research Findings and Implications

  • Alkyl Chain Effects : Propyl-substituted analogs (e.g., C₁₉H₂₄ClN₃O₃S₂) show increased molecular weight and lipophilicity, which may improve CNS targeting but require formulation adjustments for solubility .
  • Electron-Withdrawing Groups : Nitro-substituted compounds (e.g., C₁₆H₁₅ClN₄O₃S₂) exhibit higher pKa values, suggesting altered ionization states that could affect bioavailability .
  • Aromatic Substitutions : Fluorophenyl variants (e.g., C₂₃H₂₁FN₃O₃S₂) demonstrate how halogen position impacts steric and electronic interactions, critical for optimizing receptor affinity .

Q & A

Q. What are the optimal synthetic routes for 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-ethylthiophene-2-carboxamide, and how can purity be validated?

Methodological Answer: The synthesis typically involves sulfonylation of the piperazine moiety followed by coupling with the thiophene-carboxamide group. A stepwise approach is recommended:

Sulfonylation: React 4-(4-chlorophenyl)piperazine with chlorosulfonic acid under anhydrous conditions (0–5°C, 2–4 hrs), followed by quenching with ice .

Carboxamide Formation: Use a coupling reagent like HATU or EDCI with DIPEA in DMF to conjugate the sulfonated intermediate with N-ethylthiophene-2-carboxylic acid .

Purification: Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water).
Purity Validation:

  • HPLC: Use a C18 column (acetonitrile/water + 0.1% TFA) to confirm ≥95% purity .
  • NMR: Check for absence of residual solvents (e.g., DMF at δ 2.7–3.0 ppm) and verify integration ratios for aromatic protons (thiophene and chlorophenyl groups) .

Q. How can structural characterization be performed to confirm the compound’s identity?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction (SCXRD): Grow crystals via slow evaporation (e.g., ethanol/water). Analyze bond lengths (e.g., C-S bond ~1.76 Å) and dihedral angles between the piperazine and thiophene rings .
  • High-Resolution Mass Spectrometry (HRMS): Confirm the molecular ion [M+H]⁺ with <2 ppm error. For example, C₁₇H₁₉ClN₃O₃S₂: expected m/z 436.0523 .
  • FT-IR: Identify key functional groups: sulfonyl (asymmetric S=O stretch at ~1350 cm⁻¹), carboxamide (C=O at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s receptor-binding affinity, and what experimental assays validate these predictions?

Methodological Answer:

  • Molecular Docking (e.g., AutoDock Vina): Target serotonin/dopamine receptors (e.g., 5-HT₁A or D₂) due to the piperazine-sulfonyl pharmacophore. Use the PDB structure (e.g., 7E2Z for 5-HT₁A) and optimize ligand poses with MM/GBSA scoring .
  • In Vitro Binding Assays:
    • Radioligand Displacement: Incubate with [³H]spiperone (for D₂) or [³H]8-OH-DPAT (for 5-HT₁A) in HEK293 cells expressing receptors. Calculate IC₅₀ via nonlinear regression .
    • Functional Assays: Measure cAMP inhibition (GPCR activity) using a BRET-based biosensor .

Q. How can discrepancies in biological activity data between in vitro and in vivo studies be resolved?

Methodological Answer: Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability):

Metabolic Profiling: Incubate the compound with liver microsomes (human/rat). Use LC-MS to identify metabolites (e.g., sulfoxide formation via CYP3A4) .

Plasma Protein Binding: Assess using equilibrium dialysis. High binding (>95%) reduces free drug availability, explaining reduced in vivo efficacy .

Bioavailability Optimization: Introduce methyl groups to the piperazine ring to block oxidative metabolism .

Q. What strategies address low aqueous solubility during formulation for in vivo studies?

Methodological Answer:

  • Salt Formation: React with hydrochloric acid to form a hydrochloride salt (improves solubility by 10–20× in PBS) .
  • Nanoparticle Encapsulation: Use PLGA nanoparticles (oil-in-water emulsion method). Characterize particle size (DLS: ~150 nm) and drug loading (HPLC: >80%) .
  • Co-Solvent Systems: Prepare a 10% DMSO/30% PEG-400/60% saline solution for intraperitoneal administration .

Q. How can structure-activity relationship (SAR) studies optimize this compound for selective kinase inhibition?

Methodological Answer:

  • Core Modifications:
    • Replace the thiophene with a pyridine ring to enhance π-stacking with kinase ATP pockets.
    • Substitute the ethyl group in the carboxamide with a cyclopropyl moiety to reduce steric hindrance .
  • Kinase Profiling: Screen against a panel of 468 kinases (DiscoverX KINOMEscan). Focus on hits with % inhibition >70% (e.g., JAK2 or Aurora A) .
  • Selectivity Validation: Perform cellular assays (e.g., phospho-STAT3 ELISA for JAK2 inhibition) and counter-screen against off-target GPCRs .

Q. What analytical methods resolve contradictions in reported NMR spectra for this compound?

Methodological Answer:

  • Variable Temperature NMR: Heat to 50°C in DMSO-d₆ to eliminate rotational barriers causing split peaks (e.g., piperazine conformers) .
  • 2D NMR (HSQC/HMBC): Assign ambiguous protons (e.g., thiophene H-4 at δ 7.2 ppm correlates with C-2 carbonyl at δ 165 ppm) .
  • Compare with Simulated Spectra: Use ACD/Labs or MestReNova to simulate spectra from the crystal structure’s coordinates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.